Product packaging for 4-Methyl-1-oxa-4-azaspiro[4.5]decane(Cat. No.:CAS No. 39931-24-3)

4-Methyl-1-oxa-4-azaspiro[4.5]decane

Cat. No.: B11917985
CAS No.: 39931-24-3
M. Wt: 155.24 g/mol
InChI Key: JBMZKDLFGCAZSS-UHFFFAOYSA-N
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Description

4-Methyl-1-oxa-4-azaspiro[4.5]decane ( 39931-24-3) is a spirocyclic chemical building block with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . This compound is of significant interest in medicinal chemistry as a core scaffold for developing novel bioactive molecules. Its key structural feature is the spiro junction, which incorporates both oxa (oxygen) and aza (nitrogen) heterocycles into a single, three-dimensional framework, a characteristic valued in drug discovery for its potential to improve selectivity and binding affinity to biological targets. The 1-oxa-4-azaspiro[4.5]decane skeleton serves as a key precursor for synthesizing derivatives with potent biological activities. Extensive research on this structural class has demonstrated remarkable antitumor properties. Specifically, structurally related 1-oxa-4-azaspiro[4.5]decane derivatives have shown low micromolar to nanomolar cytotoxicity (IC50) against a panel of human cancer cell lines, including lung carcinoma (A549), breast adenocarcinoma (MDA-MB-231), and cervical cancer (HeLa) . The mechanism of action for these active derivatives is under investigation and may involve inducing cell cycle arrest at the G2/M phase and promoting apoptosis in cancer cells . Furthermore, the broader class of 1-oxa-azaspiro[4.5]decane derivatives is being explored in neuropharmacology, with some compounds exhibiting high affinity for sigma-1 receptors, making them candidate radioligands for imaging the central nervous system with Positron Emission Tomography (PET) . This product is offered for research and development purposes. This compound is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO B11917985 4-Methyl-1-oxa-4-azaspiro[4.5]decane CAS No. 39931-24-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39931-24-3

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

4-methyl-1-oxa-4-azaspiro[4.5]decane

InChI

InChI=1S/C9H17NO/c1-10-7-8-11-9(10)5-3-2-4-6-9/h2-8H2,1H3

InChI Key

JBMZKDLFGCAZSS-UHFFFAOYSA-N

Canonical SMILES

CN1CCOC12CCCCC2

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Methyl 1 Oxa 4 Azaspiro 4.5 Decane and Its Analogs

Historical Perspectives and Evolution of Spiro-Heterocycle Synthesis

The synthesis of spiro-heterocycles has been a long-standing challenge for organic chemists. rsc.org Early methods often relied on multi-step sequences with harsh reaction conditions and limited control over stereochemistry. The construction of the spirocyclic core, particularly the introduction of heteroatoms at specific positions, posed significant hurdles. Over the years, the field has evolved from classical cyclization reactions to more sophisticated and efficient strategies. The development of new reagents, catalysts, and reaction concepts has been instrumental in this progress, allowing for the creation of complex spiro-heterocyclic architectures with greater precision and in higher yields. nih.gov The journey towards the synthesis of molecules like 4-Methyl-1-oxa-4-azaspiro[4.5]decane reflects this broader evolution in synthetic organic chemistry.

Modern Approaches to Constructing the 1-Oxa-4-azaspiro[4.5]decane Core

Recent years have witnessed the emergence of powerful synthetic methods for the construction of the 1-oxa-4-azaspiro[4.5]decane nucleus. These modern approaches offer significant advantages in terms of efficiency, selectivity, and functional group tolerance.

Metal-Catalyzed Cascade Cyclization and Other Ring-Forming Reactions

Metal-catalyzed reactions have become a cornerstone of modern organic synthesis, and their application in constructing spiro-heterocycles is well-documented. doi.org For the 1-oxa-4-azaspiro[4.5]decane system, metal-catalyzed cascade cyclizations have proven to be particularly effective. These reactions often involve a sequence of intramolecular events, orchestrated by a metal catalyst, that rapidly build the complex spirocyclic framework from simpler acyclic precursors.

One notable example involves a metal-catalyzed oxidative cyclization. nih.gov In this approach, a suitable precursor is treated with an oxidant in the presence of a metal catalyst, such as a copper or rhodium complex, to induce an intramolecular cyclization, forming the desired spiro-heterocycle. nih.gov The choice of catalyst and oxidant can be crucial for the success of the reaction, with different combinations leading to varying yields and selectivities. For instance, the use of tetrakis(acetonitrile)copper(I) perchlorate (B79767) has been shown to be effective in catalyzing the formation of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones. nih.govresearchgate.net

A diastereoselective Au/Pd relay catalytic tandem cyclization has also been developed to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. researchgate.net This method involves the generation of a furan-derived azadiene from an enynamide, followed by a cycloaddition reaction. researchgate.net Furthermore, visible-light-induced, metal-free cascade cyclizations of N-arylpropiolamides have been employed to synthesize azaspiro[4.5]trienones. rsc.org

Table 1: Comparison of Catalysts in Metal-Catalyzed Oxidative Cyclization

Catalyst Oxidant Yield (%)
Cu[(CH₃CN)₄ClO₄] PhI(OAc)₂ 72
Rh₂(OAc)₄ PhI(OAc)₂ 75
Mn(OAc)₂ PhI(OAc)₂ No Reaction
FeCl₂ PhI(OAc)₂ No Reaction
ZnCl₂ PhI(OAc)₂ No Reaction

Data sourced from a study on the synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones. nih.gov

Electrophilic Spirocyclization Strategies for Azaspirodecane Systems

Electrophilic spirocyclization represents another powerful strategy for the synthesis of azaspirodecane systems. This approach typically involves the generation of an electrophilic center within a suitably functionalized precursor, which then triggers an intramolecular cyclization to form the spirocyclic ring system. The key to success in these reactions lies in the careful design of the substrate to ensure that the desired cyclization pathway is favored over competing side reactions. The nature of the electrophile and the nucleophilicity of the attacking species play critical roles in determining the outcome of the reaction.

Regioselective Heteroatom Incorporation in Spirocyclic Frameworks

The precise placement of heteroatoms within a spirocyclic framework is crucial for modulating the biological activity of the resulting molecule. Regioselective methods for heteroatom incorporation are therefore highly sought after. In the context of 1-oxa-4-azaspiro[4.5]decane synthesis, this involves the controlled introduction of the oxygen and nitrogen atoms at the desired positions. This can be achieved through various strategies, such as the use of starting materials with pre-installed heteroatoms or the development of cyclization reactions that proceed with high regioselectivity. For instance, the reaction of a keto sulfone with N-alkylaminoethanols can lead to the formation of a 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxide system, demonstrating a method for incorporating different heteroatoms. researchgate.net

Enantioselective Synthesis of Chiral 1-Oxa-4-azaspiro[4.5]decane Derivatives

Many biologically active molecules are chiral, and their therapeutic effects are often associated with a specific enantiomer. Consequently, the development of enantioselective synthetic methods is of paramount importance. rsc.org For 1-oxa-4-azaspiro[4.5]decane derivatives, the creation of the chiral spirocenter in a controlled manner presents a significant synthetic challenge.

Various strategies have been explored to achieve the enantioselective synthesis of these compounds. These include the use of chiral starting materials, the application of chiral auxiliaries, and the development of asymmetric catalytic methods. While specific examples for the enantioselective synthesis of this compound are not extensively detailed in the provided search results, the general principles of asymmetric synthesis are applicable. The synthesis of enantiomers of related spirocyclic compounds, such as 7-methyl-1,6-dioxaspiro[4.5]decane, has been reported, highlighting the feasibility of such approaches. nih.gov

Integration of Flow Chemistry and Biocatalytic Transaminase Technology in Synthesis

The integration of modern technologies such as flow chemistry and biocatalysis is revolutionizing the field of organic synthesis. nih.govspringerprofessional.de These technologies offer numerous advantages, including improved safety, scalability, and efficiency. spirochem.com

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner, has been successfully applied to the synthesis of heterocyclic compounds. researchgate.netresearchgate.net This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. spirochem.com For the synthesis of a 1-oxa-8-azaspiro[4.5]decan-3-amine intermediate, a continuous three-step flow process was utilized to scale up the formation and reduction of an azide (B81097) intermediate. sci-hub.sevapourtec.com This method proved to be more efficient and safer than the traditional batch process. sci-hub.se

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical methods. Transaminases, in particular, have emerged as powerful tools for the synthesis of chiral amines. dtu.dk In the synthesis of a chiral 1-oxa-8-azaspiro[4.5]decan-3-amine, a transaminase was used to prepare the desired enantiomer in high yield and enantiomeric excess. sci-hub.seresearchgate.net The optimization of reaction conditions, such as pH and temperature, was crucial for the success of the biocatalytic step. doi.org

Table 2: Mentioned Compounds

Compound Name
This compound
1-Oxa-4-azaspiro[4.5]decane
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione
2-Oxa-7-azaspiro[4.5]decane
Azaspiro[4.5]trienone
1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxide
7-Methyl-1,6-dioxaspiro[4.5]decane
1-Oxa-8-azaspiro[4.5]decan-3-amine
Tetrakis(acetonitrile)copper(I) perchlorate
Rhodium(II) acetate
Manganese(II) acetate
Iron(II) chloride
Zinc chloride
Bis(acetoxy)iodobenzene
N-Alkylaminoethanols
Keto sulfone
N-Arylpropiolamides

Optimization Protocols for Reaction Efficiency and Yield in this compound Synthesis

The efficient synthesis of this compound is contingent upon the careful optimization of reaction parameters to maximize yield and purity while minimizing reaction times and the formation of byproducts. Research in the field of spirocyclic compounds indicates that a systematic approach to optimizing reaction conditions is crucial for developing robust and scalable synthetic routes. Key areas of focus for optimization include the choice of solvent, catalyst, temperature, and reaction time.

A common synthetic strategy for analogous 1-oxa-4-azaspiro[4.5]decane systems involves the condensation of a suitable amino alcohol with a ketone. In the case of this compound, this would likely involve the reaction of N-methyl-4-hydroxy-4-aminomethylpiperidine with a suitable carbonyl source or a related intramolecular cyclization strategy. The optimization of such a reaction would involve a detailed investigation of each parameter's effect on the reaction outcome.

Solvent Effects on Reaction Rate and Yield

The choice of solvent can significantly influence the rate and efficiency of the spirocyclization reaction. The ideal solvent should facilitate the dissolution of reactants while promoting the desired chemical transformation. A screening of various solvents with different polarities and boiling points is a standard optimization protocol. For instance, aprotic solvents like toluene (B28343) or dichloromethane (B109758) are often employed, and the removal of water formed during the reaction can be critical for driving the equilibrium towards the product.

Table 1: Effect of Solvent on the Yield of a Representative Spirocyclization Reaction

EntrySolventDielectric Constant (at 20°C)Yield (%)
1Toluene2.3885
2Dichloromethane9.0878
3Tetrahydrofuran (THF)7.5872
4Acetonitrile37.565
5Dimethylformamide (DMF)36.758

This table presents representative data for an analogous spirocyclization to illustrate the typical impact of solvent choice on reaction yield. The data is illustrative and not from a specific synthesis of this compound.

Catalyst Selection and Loading

Catalysis plays a pivotal role in the synthesis of spirocyclic systems. Acid catalysts are commonly used to promote the condensation and cyclization steps. The optimization process involves screening different types of acids, such as Brønsted acids (e.g., p-toluenesulfonic acid, sulfuric acid) and Lewis acids (e.g., zinc chloride, titanium(IV) isopropoxide), as well as varying the catalyst loading. An optimal catalyst loading will maximize the reaction rate without promoting side reactions or complicating the purification process.

Table 2: Influence of Catalyst and Catalyst Loading on Reaction Efficiency

EntryCatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)
1p-Toluenesulfonic acid51288
2p-Toluenesulfonic acid10892
3p-Toluenesulfonic acid15891
4Sulfuric acid51085
5Zinc chloride101875

This table illustrates the effect of different catalysts and their loading on the yield and reaction time for a representative spirocyclization. The data is illustrative and not from a specific synthesis of this compound.

Impact of Reaction Temperature and Time

Temperature and reaction time are intrinsically linked parameters that require careful optimization. Higher temperatures generally lead to faster reaction rates, but can also promote the formation of undesired byproducts or lead to the decomposition of reactants or products. A temperature profile study is often conducted to identify the optimal balance. Similarly, monitoring the reaction progress over time allows for the determination of the point at which the maximum yield is achieved, beyond which side reactions may begin to dominate.

Table 3: Optimization of Reaction Temperature and Time

EntryTemperature (°C)Reaction Time (h)Conversion (%)Yield (%)
180249585
210012>9991
3110 (reflux)8>9993
4110 (reflux)12>9990
51206>9987

This table demonstrates the interplay between reaction temperature and time on the conversion and yield of a representative spirocyclization reaction. The data is illustrative and not from a specific synthesis of this compound.

Through the systematic optimization of these key parameters—solvent, catalyst, temperature, and reaction time—a highly efficient and high-yielding synthesis of this compound can be developed. These optimization protocols are fundamental to the principles of green chemistry and are essential for the practical application of this and related spirocyclic compounds in various fields of chemical research.

Molecular Structure, Conformation, and Stereochemical Attributes of 4 Methyl 1 Oxa 4 Azaspiro 4.5 Decane and Its Derivatives

Theoretical and Experimental Conformational Analysis of the Spiro[4.5]decane System

The spiro[4.5]decane system consists of a five-membered ring fused to a six-membered ring at a single carbon atom, known as the spiro center. The conformational analysis of this system is complex due to the interplay of ring puckering in both the cyclopentane (B165970) and cyclohexane (B81311) rings. The cyclohexane ring typically adopts a chair conformation to minimize steric strain. However, the presence of the spiro fusion and substituents can influence this preference.

For the parent 1-oxa-4-azaspiro[4.5]decane, the conformational landscape is further shaped by the presence of the oxygen and nitrogen atoms within the five-membered oxazolidine (B1195125) ring. nih.gov The methyl group at the 4-position in 4-Methyl-1-oxa-4-azaspiro[4.5]decane introduces additional steric and electronic factors that dictate the preferred conformation. sigmaaldrich.com Theoretical studies, often employing computational methods, are crucial for understanding the energetic favorability of different conformers. These studies can predict bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule.

Experimental techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable data to validate and refine theoretical models. For instance, NMR coupling constants can give insights into the dihedral angles between adjacent protons, helping to elucidate the conformation of the rings in solution.

Stereochemical Considerations and Chiral Induction in 1-Oxa-4-azaspiro[4.5]decane Scaffolds

The spiro center in 1-oxa-4-azaspiro[4.5]decane is a stereocenter if the substitution pattern on both rings is appropriate. This gives rise to the possibility of enantiomers. Furthermore, the introduction of additional stereocenters, for example at the carbon atoms of the oxazolidine ring, leads to the formation of diastereomers. The synthesis of specific stereoisomers is a significant challenge and a key focus in the development of new bioactive compounds. mdpi.com

Chiral induction, the preferential formation of one enantiomer or diastereomer over another, is a critical aspect of the synthesis of stereochemically pure 1-oxa-4-azaspiro[4.5]decane derivatives. This can be achieved by using chiral starting materials, chiral catalysts, or chiral auxiliaries. For instance, the synthesis of chiral spirocyclopentyl p-dienones has been accomplished with high diastereoselectivity using palladium catalysis. mdpi.com Similarly, BINOL-derived phosphoric acid has been used as a catalyst for the [3+2] cycloaddition reaction to produce 2-amino-spiro[4.5]decane-6-ones with excellent diastereoselectivity. mdpi.com

The development of stereoselective synthetic methods is crucial for accessing specific isomers of 1-oxa-4-azaspiro[4.5]decane derivatives, which may exhibit distinct biological activities. The synthesis of new spirooxazolidine systems, such as 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxides, further highlights the ongoing efforts to create diverse and stereochemically defined spirocyclic compounds. researchgate.net

Computational Chemistry for Elucidating Molecular Geometry and Energetic Stability

Computational chemistry plays a pivotal role in understanding the molecular geometry and energetic stability of this compound and its analogs. Methods such as Density Functional Theory (DFT) and ab initio calculations can be used to model the electronic structure and predict the most stable conformations of these molecules.

These computational approaches allow for the calculation of various molecular properties, including:

  • Optimized Geometries: Predicting the three-dimensional arrangement of atoms with the lowest energy.
  • Conformational Energies: Determining the relative stabilities of different conformers.
  • Vibrational Frequencies: Simulating infrared spectra to aid in the identification of different conformers.
  • Electronic Properties: Understanding the distribution of electron density and its influence on reactivity.
  • For example, computational studies can help to rationalize the observed diastereoselectivities in synthetic reactions by modeling the transition state energies for the formation of different stereoisomers. This information is invaluable for designing more efficient and selective synthetic routes. The predicted collision cross-section values for ions of related spiro compounds, calculated using methods like CCSbase, provide insights into their gas-phase ion mobility and can be used in conjunction with mass spectrometry techniques for structural characterization. uni.lu

    Below is a table summarizing key identifiers for this compound and its parent compound, 1-Oxa-4-azaspiro[4.5]decane.

    Compound NameCAS NumberMolecular FormulaSMILES StringInChI Key
    This compound39931-24-3C9H17NOCN1C2(CCCCC2)OCC1JBMZKDLFGCAZSS-UHFFFAOYSA-N
    1-Oxa-4-azaspiro[4.5]decane177-04-8C8H15NOC1CCC2(CC1)NCCO2NCYYKVXOKJPSRU-UHFFFAOYSA-N

    Strategic Derivatization and Functionalization of the 4 Methyl 1 Oxa 4 Azaspiro 4.5 Decane Scaffold

    Introduction of Diverse Functional Groups onto the Spirocyclic Core

    The synthetic versatility of the 1-oxa-4-azaspiro[4.5]decane framework allows for the introduction of a wide array of functional groups, enabling the fine-tuning of its physicochemical and biological properties. A significant advancement in this area has been the development of synthetic routes to 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives. These compounds serve as valuable intermediates for further functionalization.

    The synthesis typically begins with the condensation of 4-aminophenol (B1666318) with α-hydroxy acids, such as glycolic acid or lactic acid, followed by a metal-catalyzed oxidative cyclization to form the spirodienone core. nih.gov This core can then be subjected to various chemical transformations. For instance, N-alkylation with different alkyl halides introduces a range of substituents at the 4-position. Furthermore, the presence of a terminal alkyne on the N-substituent allows for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to introduce triazole rings. nih.gov

    These synthetic strategies provide access to a diverse library of compounds with various functional groups, including alkyl, benzyl, and propargyl groups, as well as more complex triazole-containing side chains. nih.gov

    Table 1: Examples of Synthesized 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives

    Compound IDR1R2Reference
    10a HH nih.gov
    10b HCH₃ nih.gov
    11a CH₃H nih.gov
    11b CH₂CH₃H nih.gov
    11c CH₂C≡CHH nih.gov
    11g CH₂-p-C₆H₄-CH₃H nih.gov
    11h CH₂-p-C₆H₄-BrH nih.gov
    11j CH₂C≡CHCH₃ nih.gov
    11k CH₂-p-C₆H₄-BrCH₃ nih.gov

    This table is not exhaustive and represents a selection of synthesized derivatives.

    Directed Chemical Transformations at the Nitrogen (4-position) and Oxygen (1-position) Heteroatoms

    The nitrogen atom at the 4-position of the 1-oxa-4-azaspiro[4.5]decane ring system is a primary site for chemical modification. Its nucleophilic character allows for a variety of transformations, most notably N-alkylation and N-acylation.

    The N-alkylation of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione intermediates has been systematically explored. nih.gov Various bases and reaction conditions have been optimized to achieve high yields of the N-substituted products. For example, the reaction of the parent spirodienone with propargyl bromide in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base proceeds efficiently. nih.gov This highlights the ability to introduce a handle for further functionalization, such as click chemistry. Similarly, N-acylation is a feasible transformation, as demonstrated by the synthesis of 4-dichloroacetyl-1-oxa-4-azaspiro[4.5]decane, a known herbicide safener.

    In contrast to the nitrogen atom, directed chemical transformations at the oxygen atom (1-position) of the 4-Methyl-1-oxa-4-azaspiro[4.5]decane scaffold are not well-documented in the scientific literature. The oxazolidine (B1195125) ring, of which the oxygen is a part, is generally stable under the conditions used for modifying other parts of the molecule. Reactions involving the cleavage or modification of this ether linkage appear to be challenging and are not a common strategy for the derivatization of this spirocyclic system. The stability of the oxazolidine ring is a key feature of the scaffold, maintaining its structural integrity during other chemical manipulations.

    Regioselective Modification and Elaboration of Peripheral Substituents (e.g., the Methyl Group)

    The regioselective modification of peripheral substituents, such as the methyl group in the title compound, this compound, presents a synthetic challenge. The available literature primarily focuses on the synthesis of analogs with different N-alkyl groups starting from a precursor with an unsubstituted or protected nitrogen atom, rather than the direct modification of an existing N-methyl group.

    For instance, the synthesis of various N-substituted 1-oxa-8-azaspiro[4.5]decane derivatives as sigma-1 receptor ligands has been reported, where the substituent on the nitrogen is introduced via N-alkylation of a secondary amine precursor. This approach allows for the introduction of a variety of functionalized chains but does not involve the elaboration of a pre-existing N-methyl group.

    Direct and selective C-H activation of an N-methyl group in such a complex molecule would require the development of highly specific catalytic systems that can differentiate between the various C-H bonds present in the scaffold. While C-H activation is a rapidly developing field in organic synthesis, its application to the specific regioselective functionalization of the N-methyl group in this compound has not been reported. Therefore, this remains an area with potential for future research to expand the chemical diversity of this spirocyclic system.

    Influence of Substituent Patterns on Intermolecular Interactions and Recognition

    The pattern of substituents on the this compound scaffold significantly influences its intermolecular interactions and, consequently, its biological activity and material properties. The three-dimensional arrangement of functional groups dictates how the molecule interacts with biological targets or organizes in the solid state.

    Structure-activity relationship (SAR) studies of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have provided valuable insights into the influence of substituents on their antitumor activity. nih.gov For example, the introduction of a p-bromobenzyl group at the 4-position (compound 11h ) was found to be optimal for activity against several cancer cell lines. nih.gov The presence of a methyl group at the 2-position was observed to slightly decrease the antitumor activity. nih.gov

    Table 2: Influence of Substituents on Antitumor Activity of Selected 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives

    Compound ID4-Position Substituent2-Position SubstituentAntitumor Activity TrendReference
    10a vs 10b HH vs CH₃Activity of 2-CH₃ slightly decreased nih.gov
    11c vs 11j PropargylH vs CH₃Activity of 2-CH₃ slightly decreased nih.gov
    11h vs 11k p-BromobenzylH vs CH₃Activity of 2-CH₃ slightly decreased nih.gov
    11h p-BromobenzylHOptimal activity observed with this substituent nih.gov

    This table summarizes qualitative trends observed in the cited research.

    Structure Activity Relationship Sar and Rational Molecular Design Principles for 1 Oxa 4 Azaspiro 4.5 Decane Analogs

    Systematic Studies on Structure-Activity Relationships through Targeted Modifications

    Systematic modifications of the 1-oxa-4-azaspiro[4.5]decane core have been instrumental in elucidating the structural requirements for biological activity at various targets. These studies involve the targeted alteration of different parts of the molecule, including the spirocyclic core, the substituents on the nitrogen and carbon atoms, and the introduction of various functional groups.

    One area of investigation has been the development of M1 muscarinic agonists for the potential treatment of dementia. Researchers synthesized a series of 1-oxa-8-azaspiro[4.5]decanes, a related scaffold, and found that systematic modifications led to compounds with preferential affinity for M1 receptors over M2 receptors. nih.gov For instance, the introduction of a 2-ethyl group or a 3-methylene group resulted in compounds with potent antiamnesic activity and reduced cholinergic side effects. nih.gov The optical resolution of these compounds revealed that the M1 agonist activity resided preferentially in the (-)-isomers. nih.gov

    In the realm of oncology, a series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives were synthesized and evaluated for their antitumor activity. nih.gov To mitigate potential toxicity associated with Michael addition reactions, the α,β-unsaturated olefinic bond was modified. nih.gov While most structural modifications led to a decrease in activity against A549, MDA-MB-231, and HeLa cell lines, compound 8b showed an increased anti-proliferation effect on MDA-MB-231 cells with reduced harm to normal human umbilical vein endothelial cells (HUVEC) compared to the parent compound. nih.gov

    Another study focused on developing selective ligands for sigma-1 (σ1) receptors. A series of 1-oxa-8-azaspiro[4.5]decane derivatives were designed and synthesized, all of which exhibited nanomolar affinity for σ1 receptors. nih.gov Compound 8 from this series displayed the best selectivity over σ2 receptors and was chosen for further development as a potential brain imaging agent. nih.gov

    The following table summarizes the targeted modifications and their observed effects on biological activity in selected 1-oxa-4-azaspiro[4.5]decane analogs:

    Scaffold/Analog Targeted Modification Biological Target Observed Effect on Activity
    1-Oxa-8-azaspiro[4.5]decan-3-one2-ethyl substitutionM1 Muscarinic ReceptorIncreased M1 selectivity and potent antiamnesic activity. nih.gov
    1-Oxa-8-azaspiro[4.5]decane3-methylene substitutionM1 Muscarinic ReceptorIncreased M1 selectivity and potent antiamnesic activity. nih.gov
    1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dioneMichael addition and cyclopropanation to remove α,β-unsaturated bondAntitumor (A549, MDA-MB-231, HeLa cell lines)Generally decreased activity, but compound 8b showed increased effect on MDA-MB-231 and reduced cytotoxicity. nih.gov
    1-Oxa-8-azaspiro[4.5]decaneVarious substitutionsSigma-1 (σ1) ReceptorNanomolar affinity for σ1 receptors; compound 8 showed the best selectivity over σ2 receptors. nih.gov

    Pharmacophore Identification and Lead Optimization within Spirocyclic Frameworks

    Pharmacophore modeling is a crucial component of rational drug design, allowing for the identification of the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. For spirocyclic frameworks like 1-oxa-4-azaspiro[4.5]decane, understanding the pharmacophore is key to optimizing lead compounds.

    In the development of 5-HT1A receptor agonists, a pharmacophore was identified based on the potent agonist 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine. nih.gov Lead optimization efforts involved synthesizing derivatives that combined different heterocyclic rings with a more flexible amine chain. This led to the discovery of compounds 14 and 15 as novel 5-HT1A partial agonists, with compound 15 showing high potency and efficacy. nih.gov

    The spirocyclic core itself is a key pharmacophoric element, providing a rigid and well-defined orientation for the substituents. The relative stereochemistry of the spiro center and any chiral centers on the rings can significantly influence binding affinity and efficacy. For example, in the case of M1 muscarinic agonists, the (-)-isomer of 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane was found to be the more active enantiomer. nih.gov

    Lead optimization within the 1-oxa-4-azaspiro[4.5]decane series often involves modifying the substituents on the nitrogen atom. These modifications can influence the compound's basicity, lipophilicity, and ability to form hydrogen bonds with the target protein, all of which are critical for optimizing potency and selectivity.

    In Silico Molecular Docking and Binding Affinity Predictions with Biological Targets

    In silico molecular docking has become an indispensable tool in modern drug discovery, providing insights into the binding modes and affinities of ligands with their biological targets. This computational approach allows for the rapid screening of virtual libraries of compounds and helps to prioritize candidates for synthesis and biological evaluation.

    Molecular docking studies have been employed to understand the interactions of 1-oxa-4-azaspiro[4.5]decane derivatives with their targets. For instance, in the study of novel 1-oxa-4-azaspironenone derivatives with antitumor activity, molecular docking was used to investigate their binding to Caspase-3, a key protein in apoptosis. researchgate.net The docking results, including binding energy and inhibition constant (k), helped to identify the most promising compounds. researchgate.net

    Similarly, for the development of 5-HT1A receptor agonists, molecular docking was used to model the binding of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives to the receptor. nih.gov These studies helped to rationalize the observed SAR and guide the design of new analogs with improved affinity and selectivity.

    The general workflow for molecular docking involves preparing the 3D structures of both the ligand and the receptor, defining the binding site on the receptor, and then using a scoring function to predict the binding affinity and orientation of the ligand within the binding site. nih.govnih.gov The accuracy of these predictions is dependent on the quality of the protein structure and the sophistication of the docking algorithm and scoring function. pensoft.net

    The following table presents a conceptual overview of data that would be generated from molecular docking studies:

    Compound Target Protein Predicted Binding Energy (kcal/mol) Key Interacting Residues Predicted Inhibition Constant (Ki)
    Analog XReceptor Y-8.5Tyr123, Phe234, Asp10050 nM
    Analog ZReceptor Y-7.2Tyr123, Leu230200 nM

    This table is for illustrative purposes and does not represent actual experimental data.

    Principles for Rational Design of 4-Methyl-1-oxa-4-azaspiro[4.5]decane Derivatives for Specific Molecular Interactions

    The rational design of this compound derivatives for specific molecular interactions is guided by the principles derived from SAR studies, pharmacophore modeling, and in silico docking. The methyl group on the nitrogen atom of the 1-oxa-4-azaspiro[4.5]decane core provides a starting point for further structural modifications.

    Key principles for rational design include:

    Scaffold Rigidity and Vectorial Orientation: The spirocyclic nature of the 1-oxa-4-azaspiro[4.5]decane core provides a rigid platform that orients substituents in specific vectors in three-dimensional space. This allows for precise positioning of functional groups to interact with complementary pockets and residues in the target protein.

    Modulation of Physicochemical Properties: The substituents on the spirocyclic framework can be modified to fine-tune the physicochemical properties of the molecule, such as lipophilicity (logP), polar surface area (PSA), and pKa. These properties are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.

    Stereochemistry: The stereochemistry at the spiro center and any other chiral centers is a critical determinant of biological activity. Enantiomerically pure compounds often exhibit significantly different potencies and selectivities. The synthesis of specific stereoisomers is therefore a key strategy in rational design.

    Bioisosteric Replacement: The principle of bioisosteric replacement can be applied to replace certain functional groups with others that have similar steric and electronic properties but may offer advantages in terms of metabolic stability, toxicity, or synthetic accessibility.

    Structure-Based Design: When the three-dimensional structure of the target protein is known, structure-based design can be employed. This involves using molecular docking and other computational tools to design ligands that fit snugly into the binding site and make favorable interactions with key amino acid residues.

    By applying these principles, medicinal chemists can rationally design novel this compound derivatives with improved therapeutic potential for a wide range of diseases. The iterative process of design, synthesis, and biological evaluation, informed by computational modeling, is essential for the successful development of new drug candidates based on this versatile scaffold.

    Mechanistic Investigations and Biological Applications of 4 Methyl 1 Oxa 4 Azaspiro 4.5 Decane Scaffolds in Chemical Biology

    The Role of the Spirocyclic Scaffold as a Privileged Structure in Chemical Probe Development

    The 1-oxa-4-azaspiro[4.5]decane framework is considered a privileged structure in drug discovery. This is due to its rigid, three-dimensional conformation which allows for the precise orientation of functional groups to interact with biological targets. This structural rigidity reduces the entropic penalty upon binding, often leading to higher affinity and selectivity.

    The versatility of the spirocyclic core allows for the synthesis of diverse compound libraries. For instance, derivatives of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones have been synthesized and evaluated for their anticancer properties. nih.gov In these compounds, the spirocyclic core serves as a rigid scaffold to which various substituents can be attached, influencing their biological activity. nih.gov One study found that a p-bromobenzyl substituent at the 4-position resulted in optimal antitumor activity. nih.gov

    Furthermore, the spirocyclic nature of these compounds has been exploited in the development of inhibitors for various enzymes and ligands for receptors. For example, 1-oxa-8-azaspiro[4.5]decane has been identified as a lead scaffold for fatty acid amide hydrolase (FAAH) inhibitors. nih.gov Similarly, derivatives of this scaffold have been developed as selective ligands for sigma-1 (σ1) receptors. nih.gov The inherent structural features of the spirocycle are crucial for achieving the desired potency and selectivity in these applications.

    Modulation of Enzyme Activities by 1-Oxa-4-azaspiro[4.5]decane Derivatives at a Molecular Level

    The 1-oxa-4-azaspiro[4.5]decane scaffold has proven to be a valuable template for designing potent and selective enzyme inhibitors. The specific interactions between these spirocyclic compounds and the active sites of enzymes underpin their inhibitory mechanisms.

    Fatty Acid Amide Hydrolase (FAAH) Inhibition Mechanisms

    Fatty acid amide hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide (B1667382) and other fatty acid amides. nih.gov Inhibition of FAAH can lead to analgesic, anti-inflammatory, and anxiolytic effects. nih.gov The 1-oxa-8-azaspiro[4.5]decane core has been identified as a promising scaffold for the development of FAAH inhibitors. nih.gov

    The inhibitory activity of these spirocyclic compounds is attributed to their ability to interact with key residues in the FAAH active site. While the precise binding mode of 4-methyl-1-oxa-4-azaspiro[4.5]decane itself is not detailed in the provided results, the general mechanism of FAAH inhibition involves covalent modification of a catalytic serine residue (Ser241) within the enzyme's active site. nih.gov The spirocyclic scaffold likely positions a reactive functional group in close proximity to this serine, facilitating the inhibitory action. The potency of these inhibitors is often characterized by their k(inact)/K(i) values, with some 1-oxa-8-azaspiro[4.5]decane derivatives showing values greater than 1500 M⁻¹s⁻¹. nih.gov

    Inhibition of Mycobacterial DprE1 and Related Pathways

    Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential enzyme for the biosynthesis of the mycobacterial cell wall, making it a critical target for the development of new anti-tuberculosis drugs. researchgate.netnih.gov The absence of a human homolog for DprE1 enhances its appeal as a drug target, as inhibitors are less likely to cause mechanism-based toxicity in humans. mdpi.com

    While the direct inhibition of DprE1 by this compound is not explicitly detailed, the development of various heterocyclic scaffolds as DprE1 inhibitors highlights the importance of rigid molecular frameworks in targeting this enzyme. nih.gov DprE1 inhibitors can act through either covalent or non-covalent mechanisms. nih.gov Covalent inhibitors often form a bond with a cysteine residue (Cys387) in the active site. researchgate.net The rigid spirocyclic scaffold of 1-oxa-4-azaspiro[4.5]decane derivatives could potentially position a warhead for such a covalent interaction or orient substituents for potent non-covalent binding within the DprE1 active site.

    Receptor Interaction and Ligand Design: Insights into Binding Mechanisms

    The 1-oxa-4-azaspiro[4.5]decane scaffold has been instrumental in the design of ligands for various G protein-coupled receptors (GPCRs) and other receptor types, demonstrating its utility in modulating receptor function.

    Muscarinic Receptor Agonism and Antagonism (M1, M2 Subtypes)

    Muscarinic acetylcholine (B1216132) receptors (mAChRs) are involved in a wide range of physiological functions in the central and peripheral nervous systems. nih.govmdpi.com The M1 and M2 subtypes are particularly important therapeutic targets. M1 receptor agonists are being investigated for the treatment of cognitive deficits, such as those seen in Alzheimer's disease, while M2 receptor antagonists also hold therapeutic potential. nih.govnih.gov

    Derivatives of 1-oxa-azaspiro[4.5]decane, such as YM796 and YM954, have been studied as muscarinic agonists. nih.gov The spirocyclic core of these molecules helps to orient the pharmacophoric elements necessary for binding to and activating muscarinic receptors. The interaction with these receptors is complex, involving specific amino acid residues within the transmembrane domains that form a binding pocket for agonists and antagonists. nih.gov The rigid nature of the spiro-scaffold can contribute to subtype selectivity by favoring a conformation that fits preferentially into the binding site of one subtype over another.

    Table 1: Muscarinic Receptor Subtypes and Their General Functions

    Receptor SubtypePrimary LocationGeneral Function
    M1 Brain, StomachCognition, Gastric Acid Secretion youtube.com
    M2 Heart, Sinoatrial NodeDecreased Heart Rate youtube.com

    Sigma-1 (σ1) Receptor Ligand Development and Target Engagement

    The sigma-1 (σ1) receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a target for the treatment of central nervous system disorders and cancer. nih.gov The development of multi-target directed ligands (MTDLs) that interact with the σ1 receptor is a promising therapeutic strategy. nih.gov

    Derivatives of 1-oxa-8-azaspiro[4.5]decane have been designed and synthesized as selective σ1 receptor ligands. nih.gov These compounds have shown nanomolar affinity for the σ1 receptor. nih.gov For example, one derivative, compound 8 from a study, exhibited a Kᵢ value of 0.47 nM for the σ1 receptor with moderate selectivity over the σ2 receptor. nih.gov This high affinity is achieved by the specific interactions of the spirocyclic ligand with the binding site of the σ1 receptor. Radiolabeled versions of these ligands, such as [¹⁸F]8, have been used in preclinical imaging studies to demonstrate target engagement in the brain, showing high accumulation in σ1 receptor-rich areas. nih.gov

    Table 2: Binding Affinities of Selected 1-Oxa-8-azaspiro[4.5]decane Derivatives for Sigma Receptors

    Compoundσ1 Receptor Kᵢ (nM)σ2 Receptor Kᵢ (nM)Selectivity (Kᵢ(σ2)/Kᵢ(σ1))
    Compound 8 0.47->2
    General Range0.47 - 12.1-2 - 44
    Data derived from a study on a series of 1-oxa-8-azaspiro[4.5]decane derivatives. nih.gov

    Neuropeptide Y (NPY) Y5 Receptor Antagonism Studies

    The quest for effective anti-obesity therapeutics has led researchers to investigate various molecular targets, including the Neuropeptide Y (NPY) receptors. NPY is a potent orexigenic peptide found in the hypothalamus, and it is understood to play a significant role in regulating food intake. nih.gov The NPY system mediates its effects through several receptor subtypes, with the Y1 and Y5 receptors being particularly implicated in the stimulation of feeding. researchgate.net Consequently, antagonism of these receptors, especially the NPY Y5 receptor, has been a major focus for the development of new anti-obesity drugs. nih.govresearchgate.net

    While many compounds have been developed as NPY Y5 receptor antagonists, their effectiveness in clinical settings has been varied. nih.gov Some compounds that effectively block the food intake stimulated by Y5 agonists fail to impact spontaneous food intake, suggesting that their mechanism of action might involve non-NPY Y5 related pathways. nih.gov One major clinical trial involved MK-0557, a potent and highly selective NPY5R antagonist. nih.gov Although the trial showed statistically significant weight loss over 52 weeks, the magnitude of this loss was not considered clinically meaningful. nih.gov This outcome suggests that targeting the NPY Y5 receptor alone may not be a sufficient strategy for producing significant therapeutic effects in weight management. nih.gov

    The exploration of spirocyclic scaffolds, a class to which this compound belongs, has been a feature of this research area. For instance, the antagonist MK-0557 is identified as a spiro compound. nih.gov The general hypothesis is that by blocking the NPY5R, the orexigenic signals of NPY would be inhibited, leading to reduced food intake and subsequent weight loss.

    Table 1: Investigational NPY Y5 Receptor Antagonists

    Compound Description Key Finding
    MK-0557 A potent, highly selective, orally active NPY5R antagonist. nih.gov Induced statistically significant but not clinically meaningful weight loss in a 52-week trial. nih.gov
    Various Thousands of NPY Y5 antagonists have been synthesized. nih.gov Many either do not affect food intake or do so through non-NPY Y5 mechanisms. nih.gov

    Elucidation of Molecular Mechanisms Driving Cellular and Biochemical Effects

    The 1-oxa-4-azaspiro[4.5]decane scaffold and its derivatives have been the subject of various studies to understand their interaction with biological systems at a molecular level. These investigations have revealed a range of cellular and biochemical effects, highlighting the versatility of this chemical structure.

    Derivatives of 1-oxa-4-azaspiro[4.5]decane have been synthesized and evaluated for their potential as anticancer agents. nih.gov Specifically, a series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones were created and assessed for their anticancer activity. nih.gov This line of research builds on previous work that hybridized spirocycle and quinone scaffolds to generate compounds with promising anticancer properties. nih.gov

    In the realm of neuroscience, derivatives of 1-oxa-8-azaspiro[4.5]decane have been developed as selective ligands for sigma-1 (σ1) receptors. nih.gov These ligands all showed nanomolar affinity for σ1 receptors and moderate selectivity over σ2 receptors. nih.gov One promising compound from this series, after being radiolabeled, showed high initial brain uptake in mice, and its accumulation in σ1 receptor-rich areas of the brain could be significantly reduced by pretreatment with a known σ1 antagonist. nih.gov This suggests potential applications in brain imaging. nih.gov

    Furthermore, structure-activity relationship studies of 1-oxa-8-azaspiro[4.5]decanes have identified them as M1 muscarinic agonists, which are being investigated for the treatment of Alzheimer's disease. nih.gov Certain modifications to the scaffold led to compounds with preferential affinity for M1 over M2 receptors and potent antiamnesic activity. nih.gov Notably, two compounds, 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, were found to stimulate phosphoinositide hydrolysis in rat hippocampal slices, which is indicative of partial M1 muscarinic receptor agonism. nih.gov

    Table 2: Biological Activities of Azaspiro[4.5]decane Derivatives

    Scaffold Biological Target/Activity Noteworthy Finding
    1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones Anticancer Activity Hybridization of spirocycle and quinone scaffolds yielded compounds with promising anticancer potential. nih.gov
    1-Oxa-8-azaspiro[4.5]decane Derivatives Sigma-1 (σ1) Receptor Ligands Exhibited nanomolar affinity for σ1 receptors, with potential for development as brain imaging agents. nih.gov
    1-Oxa-8-azaspiro[4.5]decane Derivatives M1 Muscarinic Agonists Some derivatives showed selective M1 receptor affinity and stimulated phosphoinositide hydrolysis, indicating potential for treating Alzheimer's disease. nih.gov

    Applications of this compound as a Versatile Building Block in Complex Organic Synthesis

    The 1-oxa-4-azaspiro[4.5]decane framework serves as a valuable building block in the synthesis of more complex and biologically active molecules. Its rigid, three-dimensional structure makes it an attractive scaffold for constructing novel chemical entities with diverse pharmacological properties.

    A key application of this scaffold is in the generation of libraries of compounds for screening purposes. For example, a series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones were synthesized to further assess their anticancer activities. nih.gov The synthesis involved a metal-catalyzed oxidative cyclization as a key step, demonstrating a novel synthetic route to this class of compounds. nih.gov The ability to generate a variety of derivatives from a common core structure is a hallmark of a useful building block.

    The versatility of the azaspirodecane core is further highlighted by its use in the diastereoselective synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. researchgate.net This was achieved through a gold and palladium relay catalytic tandem cyclization, a method noted for its simplicity and compatibility with a wide range of functional groups. researchgate.net This process allows for the construction of complex polycyclic systems with high yields and excellent control over stereochemistry. researchgate.net These spirocycles are recognized as being underrepresented in pharmaceutical libraries due to synthetic challenges, making new methods for their creation particularly valuable. researchgate.net The development of such synthetic strategies underscores the importance of the spiro[4.5]decane core as a foundational element for creating structurally diverse and potentially bioactive molecules.

    Table 3: Synthetic Utility of the Azaspiro[4.5]decane Scaffold

    Synthetic Method Resulting Structure Significance
    Metal-catalyzed oxidative cyclization 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones Provides a route to novel compounds for anticancer screening. nih.gov
    Au/Pd relay catalytic tandem cyclization Dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives Enables diastereoselective synthesis of complex polycyclic systems from readily available substrates. researchgate.net

    Future Research Trajectories and Academic Impact of 4 Methyl 1 Oxa 4 Azaspiro 4.5 Decane Chemistry

    Further Advancements in Asymmetric Synthetic Methodologies and Catalyst Development

    The development of efficient and stereoselective synthetic routes is crucial for exploring the full potential of chiral spirocyclic compounds like 4-Methyl-1-oxa-4-azaspiro[4.5]decane. Future research is expected to focus on refining existing synthetic methods and developing novel catalytic systems to achieve high yields and enantioselectivity.

    A key area of advancement lies in the use of metal-catalyzed reactions. For instance, a series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones have been synthesized through a key step of metal-catalyzed oxidative cyclization. nih.govnih.gov The optimization of catalysts, such as copper and rhodium complexes, has been shown to be effective in these transformations. nih.gov Future work will likely involve the development of chiral catalysts that can induce asymmetry in the spirocyclic core, providing access to enantiomerically pure compounds.

    Organocatalysis represents another promising frontier for the asymmetric synthesis of spiro compounds. nih.gov Chiral organocatalysts offer advantages such as lower toxicity and greater stability compared to some metal-based catalysts. nih.gov The application of chiral primary amines and other organocatalysts in the synthesis of spirocyclic structures is an active area of research that could be extended to the this compound system.

    The development of cascade reactions, where multiple bond-forming events occur in a single pot, is also a key trend. A rhodium(I)-catalyzed cycloisomerization/Diels-Alder cascade has been successfully used to create seven-membered azaspiro compounds, demonstrating the potential for complex spirocyclic systems to be assembled efficiently. nih.gov

    Integration of Artificial Intelligence and Machine Learning for Predictive Molecular Design and Biological Activity

    The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery, and the field of spirocyclic chemistry is no exception. mdpi.comnih.gov These computational tools can be employed to predict the biological activity and physicochemical properties of novel this compound derivatives, thereby accelerating the design-make-test-analyze cycle.

    Predictive modeling can be used to build quantitative structure-activity relationship (QSAR) models for 1-oxa-4-azaspiro[4.5]decane derivatives. atomwise.com By training algorithms on existing datasets of compounds and their measured biological activities, it is possible to predict the activity of virtual compounds before they are synthesized. This can help prioritize which derivatives to synthesize and test, saving time and resources. Web-based platforms like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of biological activities based on a compound's structure, offering a preliminary screening of its potential therapeutic effects and toxicities. nih.govresearchgate.netbmc-rm.orgbmc-rm.org

    Machine learning models, particularly deep learning approaches, can also be used for de novo drug design. nih.gov These models can generate novel molecular structures with desired properties, potentially leading to the discovery of new this compound derivatives with enhanced potency and selectivity.

    Exploration of Novel Therapeutic Target Spaces Based on Emerging Mechanistic Insights

    Research into the biological activities of 1-oxa-4-azaspiro[4.5]decane derivatives has primarily focused on their potential as anticancer agents. nih.govnih.govnih.gov Future work will aim to elucidate the precise mechanisms of action of these compounds, which will in turn open up new therapeutic avenues.

    Studies have shown that some 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives exhibit potent activity against various cancer cell lines, including lung, breast, and cervical cancer. nih.govnih.gov Mechanistic studies on related oxa/azaspiro nih.govh1.cotrienones suggest that they can induce apoptosis through mitochondrial disruption and cell cycle arrest. nih.gov Further investigation into the specific molecular targets of these compounds is warranted. For instance, understanding how these molecules interact with key proteins involved in cell proliferation and apoptosis could lead to the development of more targeted cancer therapies.

    Beyond cancer, the spirocyclic scaffold is a versatile platform for targeting a range of biological systems. For example, derivatives of spiro oxazolidinediones have been identified as inhibitors of p300/CBP histone acetyltransferases, which are implicated in diseases characterized by aberrant gene activation. nih.govh1.coacs.orgresearchgate.net This suggests that derivatives of this compound could be explored for their potential to modulate epigenetic targets.

    The following table summarizes the in vitro antitumor activities of a series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives against different cancer cell lines, highlighting the potential for these compounds in cancer therapy.

    Table 1: In Vitro Antitumor Activities of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives

    Compound A549 (Lung Cancer) IC₅₀ (µM) MDA-MB-231 (Breast Cancer) IC₅₀ (µM) HeLa (Cervical Cancer) IC₅₀ (µM)
    11b 0.18 - -
    11d - 0.09 -
    11f - - <0.20
    11h 0.19 0.08 <0.20
    11k - 0.08 <0.20
    12c - - <0.20

    Data from Molecules (2019). nih.gov

    Development of Advanced Chemical Probes for Interrogating Complex Biological Systems

    The unique structural features of this compound make it an attractive scaffold for the development of chemical probes. These probes are valuable tools for studying biological processes and for identifying and validating new drug targets.

    One promising application is the development of radiolabeled ligands for positron emission tomography (PET) imaging. For example, a derivative of 1-oxa-8-azaspiro[4.5]decane has been synthesized and evaluated as a candidate radioligand for sigma-1 receptors, which are implicated in a variety of neurological disorders. researchgate.net Similarly, an 18F-labeled 1,4-dioxa-8-azaspiro[4.5]decane derivative has been developed as a PET imaging agent for tumors. nih.gov These examples demonstrate the potential for developing this compound-based probes for in vivo imaging.

    Fluorescently labeled derivatives of this compound could also be developed as probes for use in cellular imaging and high-throughput screening assays. These probes could be used to visualize the subcellular localization of their target proteins or to screen for other small molecules that bind to the same target.

    Emerging Interdisciplinary Applications in Material Science and Supramolecular Chemistry

    While the primary focus of research on this compound has been in medicinal chemistry, its rigid, three-dimensional structure also presents opportunities in material science and supramolecular chemistry. The spirocyclic core can serve as a unique building block for the construction of novel materials with interesting properties.

    The inherent chirality of asymmetric this compound derivatives could be exploited in the development of chiral materials for applications such as enantioselective separations and asymmetric catalysis. The ability of the azaspiro moiety to participate in hydrogen bonding and other non-covalent interactions could be utilized in the design of self-assembling systems and supramolecular architectures.

    While specific applications of this compound in these fields are yet to be extensively explored, the broader class of spirocyclic compounds has shown promise in the development of materials with unique optical and electronic properties. researchgate.net Future research in this area could lead to the development of novel polymers, liquid crystals, and functional materials based on the this compound scaffold.

    Q & A

    Q. Advanced In Vivo Experimental Design

    • Dosage Optimization : Start with pharmacokinetic profiling (e.g., Cₘₐₓ, t₁/₂) in rodent models. Derivatives with logP ~2.5 exhibit balanced blood-brain barrier penetration .
    • Behavioral Assays : Use established models like the Morris water maze for cognitive effects or the formalin test for antinociception .
    • Toxicity Screening : Monitor hepatic enzymes (ALT/AST) and renal function to rule out off-target effects .
      Collaborate with pharmacologists to align endpoints with translational relevance (e.g., dose-dependent neuroprotection in ischemic stroke models) .

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